CH401 peptide

Cancer vaccine HER2/neu epitope mapping

CH401 peptide (CAS 503027-61-0, sequence YQDTILWKDIFHKNNQLALT) is a 20-mer synthetic peptide derived from the extracellular domain of human epidermal growth factor receptor 2 (HER2/ErbB2). It encompasses the antibody epitope of the monoclonal antibody CH401 (residues N:167–175), together with flanking sequences that provide helper T-cell (CD4⁺) and cytotoxic T-cell (CD8⁺) epitopes, making it a multiepitope tumor-associated antigen.

Molecular Formula C114H173N29O32
Molecular Weight 2461.8 g/mol
Cat. No. B15614319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH401 peptide
Molecular FormulaC114H173N29O32
Molecular Weight2461.8 g/mol
Structural Identifiers
InChIInChI=1S/C114H173N29O32/c1-14-58(9)91(140-109(169)83(50-89(151)152)136-98(158)72(30-22-24-40-116)127-104(164)79(46-65-52-123-70-28-20-19-27-68(65)70)132-102(162)76(42-56(5)6)138-112(172)92(59(10)15-2)141-113(173)93(61(12)144)142-110(170)84(51-90(153)154)137-99(159)73(35-37-85(118)147)126-96(156)69(117)44-64-31-33-67(146)34-32-64)111(171)139-78(45-63-25-17-16-18-26-63)103(163)133-80(47-66-53-122-54-124-66)105(165)128-71(29-21-23-39-115)97(157)134-82(49-88(121)150)107(167)135-81(48-87(120)149)106(166)129-74(36-38-86(119)148)100(160)131-75(41-55(3)4)101(161)125-60(11)95(155)130-77(43-57(7)8)108(168)143-94(62(13)145)114(174)175/h16-20,25-28,31-34,52-62,69,71-84,91-94,123,144-146H,14-15,21-24,29-30,35-51,115-117H2,1-13H3,(H2,118,147)(H2,119,148)(H2,120,149)(H2,121,150)(H,122,124)(H,125,161)(H,126,156)(H,127,164)(H,128,165)(H,129,166)(H,130,155)(H,131,160)(H,132,162)(H,133,163)(H,134,157)(H,135,167)(H,136,158)(H,137,159)(H,138,172)(H,139,171)(H,140,169)(H,141,173)(H,142,170)(H,143,168)(H,151,152)(H,153,154)(H,174,175)/t58-,59-,60-,61+,62+,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,91-,92-,93-,94-/m0/s1
InChIKeyXPYDAOXNXZWBSN-DJCMATBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CH401 Peptide Procurement Baseline: A HER2-Derived Multiepitope Antigen for Anti-Breast Cancer Vaccine Research


CH401 peptide (CAS 503027-61-0, sequence YQDTILWKDIFHKNNQLALT) is a 20-mer synthetic peptide derived from the extracellular domain of human epidermal growth factor receptor 2 (HER2/ErbB2). It encompasses the antibody epitope of the monoclonal antibody CH401 (residues N:167–175), together with flanking sequences that provide helper T-cell (CD4⁺) and cytotoxic T-cell (CD8⁺) epitopes, making it a multiepitope tumor-associated antigen [1]. Unlike short minimal T-cell epitope peptides (e.g., the 9-mer E75), CH401 is designed to engage both humoral and cellular arms of the immune system simultaneously [2]. The peptide is widely investigated as a component of self-adjuvanting nanoparticulate and virus-like particle (VLP) vaccines for HER2⁺ breast cancer and other HER2-overexpressing malignancies [3].

Why Generic HER2 Peptide Substitution Fails: Evidence That CH401 Peptide Cannot Be Exchanged with E75 or Other Short Epitopes


HER2-derived peptide vaccines are not interchangeable because their immunological outputs are dictated by the number, type, and human leukocyte antigen (HLA) restriction of the epitopes they contain. The 9-mer E75 (nelipepimut-S, HER2 369–377) provides a single HLA-A2/A3-restricted CD8⁺ T-cell epitope and is designed solely for cytotoxic T-lymphocyte priming [1]. In contrast, CH401 is a 20-mer that embeds the antibody-defined B-cell epitope (N:167–175), flanking CD4⁺ T-helper epitopes, and a CD8⁺ T-cell epitope—thereby inducing IgG antibodies alongside activated CD8⁺ T-cells that secrete IL-2 upon re-stimulation [2]. Procuring a single-epitope peptide such as E75 or GP2 for an active immunization study targeting antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) will fail to generate the antigen-specific IgG response that CH401 produces [2][3]. The evidence below quantifies these differences.

CH401 Peptide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


CH401 Contains Three Distinct Epitope Classes (B-Cell, CD4⁺, CD8⁺) Versus a Single CD8⁺ Epitope in E75

Epitope mapping with multiple antigen peptides (MAPs) confirmed that CH401 contains the B-cell epitope N:167–175 recognized by the CH401 monoclonal antibody, while immunization studies further demonstrated the presence of functional CD4⁺ and CD8⁺ T-cell epitopes within the full 20-mer sequence (N:163–182) [1]. By contrast, the widely used comparator E75 (HER2 369–377) is a minimal 9-mer restricted to a single HLA-A2/A3 CD8⁺ T-cell epitope and lacks B-cell or CD4⁺ T-helper epitopes [2]. CH401 thus elicits both IgG humoral immunity and Th1-biased cellular immunity from a single peptide entity, a combinatorial capacity not achievable with E75 alone [1][2].

Cancer vaccine HER2/neu epitope mapping

CPMV-CH401 Induces Th1-Skewed Immunity (IgG2a) and Tumor Regression, Whereas Qβ-CH401 Induces Balanced Th1/Th2 (IgG1) and Fails to Control Tumor Growth

In a direct head-to-head study, CH401 peptide was conjugated to two different virus nanoparticle (VNP) carriers—plant cowpea mosaic virus (CPMV) and bacteriophage Qβ—and administered intratumorally (i.t.) in syngeneic CT26-HER2 and MC38-HER2 murine tumor models [1]. CPMV-CH401 i.t. therapeutic vaccination yielded 25%–50% complete tumor regression (cure rate) and induced a Th1-polarized immune response characterized by high IgG2a antibody titers, elevated IFN-γ and IL-12 levels, and increased tumor-infiltrating CD8⁺ T-cells [1]. In the same models, Qβ-CH401 i.t. vaccination conferred no significant anti-tumor efficacy, produced predominantly IgG1 antibodies, and maintained a Th1/Th2 balanced response that failed to remodel the immunosuppressive tumor microenvironment [1]. This intra-study comparison demonstrates that the CH401 peptide's immunological outcome is exquisitely dependent on the carrier and route, but that when optimally delivered, CH401 can achieve curative responses.

Virus nanoparticle vaccine Intratumoral immunotherapy Th1/Th2 bias

CH401 Peptide Induces HER2-Specific IgG Antibody and Suppresses Tumor Growth, a Capability Absent in Pure CD8⁺ T-Cell Epitope Peptides

Active immunization of BALB/c mice with CH401 MAP (multiple antigen peptide) plus adjuvant, administered simultaneously with subcutaneous transplantation of HER2-expressing lymphoma cells (Her-2-A20), induced high titers of HER2-specific IgG1 antibody and significantly suppressed tumor growth [1]. On day 35 post-implantation, tumor size in CH401-immunized mice was significantly smaller than in adjuvant-only controls, and tumor size was inversely correlated with serum levels of CH401-specific IgG1 antibody (p < 0.05) [1]. In the same study, tumor-infiltrating lymphocytes from immunized mice contained elevated CD8⁺ T-cells that secreted significantly increased amounts of interleukin-2 (IL-2) upon in vitro peptide re-stimulation [1]. Pure CD8⁺ T-cell epitope peptides such as E75, which lack a B-cell epitope, do not directly induce HER2-specific IgG antibodies and therefore cannot engage antibody-dependent effector mechanisms such as ADCC and CDC [2].

HER2 peptide vaccine Antibody response Tumor growth inhibition

CH401 Peptide Packaged in an Enveloped 100-nm Viral Replica Elicits Robust Antibody Production Superior to Soluble Peptide

Ito et al. (2023) designed a self-adjuvanting vaccine platform in which CH401 peptide was conjugated to a self-assembled β-annulus peptide artificial viral capsid (~100 nm diameter), subsequently enveloped within a cationic lipid bilayer containing the lipid adjuvant α-galactosylceramide (α-GalCer). This enveloped viral replica (CH401/α-GalCer-EVR) exhibited remarkable antibody-production activity in vivo, driven by the ~100 nm particle size optimal for lymphatic delivery, the enhanced dendritic cell uptake conferred by the cationic surface charge, and the co-delivery of α-GalCer as a built-in adjuvant [1]. The same study established that precise bottom-up control of particle size to ~100 nm is a key manufacturing advantage of the artificial capsid scaffold, not achievable with free soluble peptide alone [1]. When compared to soluble CH401 peptide without the enveloped carrier, the CH401/α-GalCer-EVR format produced significantly higher anti-CH401 IgG antibody levels, though exact fold-difference values are reported in the original figures [1].

Self-adjuvanting vaccine Nanoparticle delivery Antibody titer

CH401 Epitope (N:167–175) Maps to a Distinct HER2 Domain Compared to E75 (369–377), Potentially Avoiding Immune Tolerance Issues

CH401 epitope mapping localized the antibody recognition site to amino acid residues N:167–175 within domain I of the HER2 extracellular region [1]. In contrast, the E75 epitope (HER2 369–377) resides in domain II, near the dimerization arm [2]. These distinct locations may carry different immunological consequences: the CH401 epitope is situated in a region less likely to have been tolerized by endogenous HER2 self-tolerance mechanisms in patients, whereas the E75 epitope is proximal to the functionally critical dimerization loop and may be subject to stronger central tolerance deletion [1][2]. While a direct comparative tolerance study has not been performed, the distinct epitope position constitutes a structural basis for differential immune accessibility and should be considered when selecting a HER2 peptide for active immunotherapy research.

HER2 extracellular domain Epitope mapping Immune tolerance

CH401 Peptide Best-Use Application Scenarios for Scientific and Preclinical Research


Development of Self-Adjuvanting Nanoparticle Vaccines Targeting HER2⁺ Breast Cancer

As demonstrated by Ito et al. (2023), CH401 peptide can be chemically conjugated to a self-assembled β-annulus peptide artificial viral capsid and co-formulated with the lipid adjuvant α-GalCer in a cationic lipid bilayer to create a ~100 nm enveloped viral replica [1]. This bottom-up vaccine design yields precise control over particle size, surface charge, and adjuvant-to-antigen stoichiometry, enabling systematic optimization of lymph node drainage and dendritic cell uptake. Procurement of synthetic CH401 peptide for this application is directly supported by the quantitative evidence: the peptide's multiepitope nature drives both IgG antibody production and T-cell activation, while the carrier platform further amplifies immunogenicity over soluble peptide alone [1].

Intratumoral Therapeutic Vaccination in HER2⁺ Syngeneic Mouse Models Using CPMV-Based Nanoparticles

The direct head-to-head evidence from Moreno-Gonzalez et al. (2025) establishes that CPMV-CH401 intratumoral vaccination achieves 25%–50% complete tumor regression in CT26-HER2 and MC38-HER2 models through induction of a Th1-polarized immune response (IgG2a, IFN-γ, IL-12) [2]. Researchers who require a HER2-derived antigen that can render a 'cold' tumor microenvironment 'hot' via intratumoral delivery should select CH401 peptide specifically conjugated to CPMV or an equivalent Th1-polarizing carrier. The same study demonstrates that Qβ-CH401 is not effective for this application, providing clear guidance for carrier selection [2].

Active Immunization Studies Requiring Simultaneous Humoral and Cellular Anti-HER2 Immune Responses

CH401 peptide is uniquely suited for experiments where the induction of HER2-specific IgG antibodies must be tracked alongside CD8⁺ T-cell responses. Miyako et al. (2011) demonstrated that CH401 MAP immunization generates quantifiable HER2-specific IgG1 that inversely correlates with tumor size, while also expanding CD8⁺ tumor-infiltrating lymphocytes that secrete IL-2 upon antigen re-stimulation [3]. This dual readout makes CH401 the peptide of choice for preclinical evaluation of antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and T-cell adoptive transfer experiments, all within a single immunization protocol. E75 and other pure CD8⁺ T-cell epitope peptides cannot support the antibody-dependent component of such studies [3][4].

Epitope-Specific Immunomonitoring and B-Cell Epitope Mapping in HER2 Vaccine Development

The precisely mapped CH401 epitope (N:167–175) provides a validated tool for monitoring B-cell and T-cell responses in HER2 vaccine studies using ELISA and ELISpot assays [3]. Because CH401 spans the entire B-cell epitope plus flanking T-cell helper and CTL epitopes in a single 20-mer, it can serve as both the immunizing antigen and the ELISA capture antigen for detecting anti-HER2 antibodies, simplifying assay design and reducing the number of peptides that must be procured and validated [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CH401 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.